
6-chloropyridine-2-carbonyl Chloride
Overview
Description
This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where it facilitates the introduction of pyridine-based moieties into target molecules. Its high electrophilicity enables efficient nucleophilic acyl substitution reactions, making it valuable for constructing amides, esters, and heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridine-2-carbonyl chloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 6-chloropyridine-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
C6H3ClNO2+SOCl2→C6H3Cl2NO+SO2+HCl
In this reaction, 6-chloropyridine-2-carboxylic acid reacts with thionyl chloride to form this compound, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 6-chloropyridine-2-carboxylic acid.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted pyridine derivatives.
Hydrolysis: Forms 6-chloropyridine-2-carboxylic acid.
Coupling reactions: Yields biaryl compounds.
Scientific Research Applications
6-Chloropyridine-2-carbonyl chloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-chloropyridine-2-carbonyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, when used in the synthesis of pharmaceuticals, the resulting compounds may inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The reactivity and applications of pyridine-carbonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:
6-Nitropyridine-2-carbonyl Chloride
- Structure : Nitro group at the 6-position, carbonyl chloride at the 2-position.
- Formula : C₆H₃ClN₂O₃ .
- Appearance : White to yellowish crystalline powder .
- Reactivity : The nitro group is a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl center. This compound is likely more reactive than 6-chloropyridine-2-carbonyl chloride in nucleophilic substitutions.
- Applications: Potential use in explosives or as a precursor for nitro-containing agrochemicals.
6-Methylpyridine-2-carbonyl Chloride Hydrochloride
- Structure : Methyl group at the 6-position, carbonyl chloride at the 2-position.
- Formula: C₇H₇Cl₂NO .
- Molecular Weight : 192.04 g/mol .
- However, it may improve solubility in non-polar solvents.
- Applications : Likely used in pharmaceutical intermediates, where methyl groups enhance metabolic stability.
2-(Chlorothio)pyridine-3-carbonyl Chloride
- Structure : Chlorothio (-SCl) group at the 2-position, carbonyl chloride at the 3-position.
- Formula: C₆H₃Cl₂NOS .
- Molecular Weight : 208.07 g/mol .
- Reactivity : The chlorothio group adds both steric bulk and electron-withdrawing effects. The shifted carbonyl position (3- vs. 2-) alters regioselectivity in reactions.
- Applications: Potential utility in organosulfur chemistry or as a ligand in coordination complexes.
6-Chloropyridine-3-sulfonic Acid
- Structure : Chlorine at the 6-position, sulfonic acid group at the 3-position.
- Applications : Sulfonic acid derivatives are often used in detergents or as catalysts due to their strong acidity.
Comparative Data Table
Biological Activity
6-Chloropyridine-2-carbonyl chloride is an organochlorine compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, characterized by a chlorine atom at the 6th position of the pyridine ring and a carbonyl chloride group at the 2nd position, contributes to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevance in medicinal chemistry.
The molecular formula for this compound is CHClNO. It is typically synthesized through the chlorination of pyridine derivatives, often using thionyl chloride (SOCl) or oxalyl chloride ((COCl)) under reflux conditions:
This reaction illustrates the compound's formation from 6-chloropyridine-2-carboxylic acid, highlighting its synthetic versatility.
As an acyl chloride, this compound exhibits high reactivity towards nucleophiles, facilitating various chemical transformations. The primary mechanisms include:
- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines and alcohols to form amides and esters.
- Hydrolysis : In the presence of water, it can hydrolyze to yield 6-chloropyridine-2-carboxylic acid.
- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, which are vital for synthesizing biaryl compounds.
These reactions are crucial for developing biologically active molecules.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of derivatives synthesized from this compound. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) . The introduction of chlorine in specific positions enhanced the cytotoxicity of these compounds.
Compound | Cancer Cell Line | EC50 (μM) |
---|---|---|
5o | MDA-MB-231 | 15 |
5o | A549 | - |
5o | HEPG2 | - |
Table: Cytotoxicity of selected compounds derived from this compound.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Compounds derived from this compound have been identified as potential inhibitors for various enzymes involved in cancer progression. For example, they may inhibit kinases or proteasomes that play critical roles in tumor growth and survival .
Case Studies
- Study on Anticancer Activity : A recent investigation into a library of derivatives synthesized from this compound found that certain compounds demonstrated potent anti-cancer properties against glioblastoma cells. The study indicated that these compounds could be used alone or in combination with existing therapies to enhance cytotoxicity .
- Pharmacophore Modeling : Research employing structure-based pharmacophore modeling has shown that modifications to the chlorinated pyridine structure can lead to improved biological activity. This approach facilitates the design of more effective therapeutic agents by correlating structural features with biological effects .
Properties
IUPAC Name |
6-chloropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXGKMKACLIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449177 | |
Record name | 6-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80099-98-5 | |
Record name | 6-Chloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80099-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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